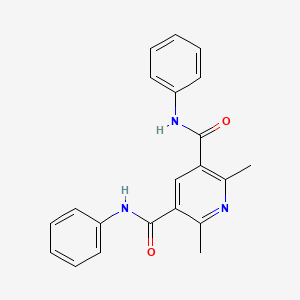
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is characterized by its pyridine core substituted with dimethyl and diphenyl groups, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with aniline derivatives under specific conditions . The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity products .
化学反応の分析
Types of Reactions: 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
- 2,6-Dimethylpyridine-3,5-dicarboxylic acid
- 2,6-Dimethyl-3,5-diphenylpyridine
- 2,6-Dimethyl-3,5-dicarboxylic acid-dianilide
Comparison: Compared to these similar compounds, 2,6-Dimethyl-N~3~,N~5~-diphenylpyridine-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both dimethyl and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
55275-98-4 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
2,6-dimethyl-3-N,5-N-diphenylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-14-18(20(25)23-16-9-5-3-6-10-16)13-19(15(2)22-14)21(26)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
LRHJOMGZOYUGKM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)C)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
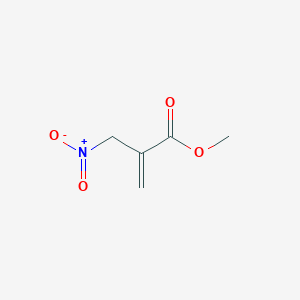
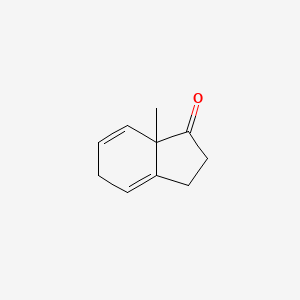


![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
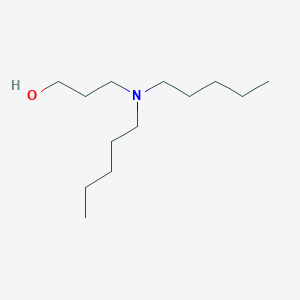
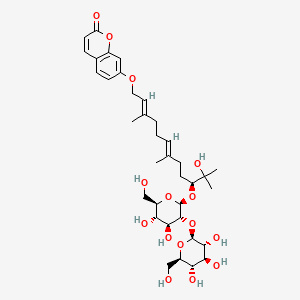
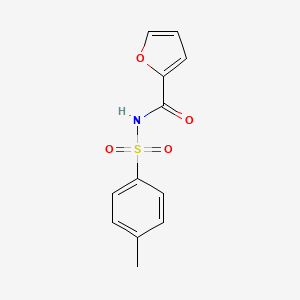
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
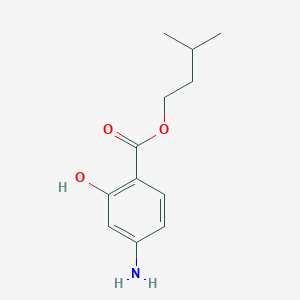
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
